molecular formula C15H17NO2 B2561458 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one CAS No. 2137783-54-9

8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one

Cat. No.: B2561458
CAS No.: 2137783-54-9
M. Wt: 243.306
InChI Key: DVNXFIAYIZOBGV-UHFFFAOYSA-N
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Description

Introduction

8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one is a synthetic spirocyclic heterocycle characterized by a fused bicyclic system containing oxygen, nitrogen, and a benzyl substituent. Its molecular formula is C₁₅H₁₇NO₂ , with a molecular weight of 241.30 g/mol . The compound’s spiro junction (a single carbon atom bridging two rings) and functional groups position it as a candidate for probing biological targets, particularly in neuropharmacology and oncology. This analysis focuses on its structural, synthetic, and biochemical relevance.

Structural Significance of Spirocyclic Heterocycles in Modern Chemistry

Spirocyclic heterocycles are privileged scaffolds in medicinal chemistry due to their sp³-rich frameworks , which enhance drug-like properties such as metabolic stability and receptor binding affinity. Key structural advantages include:

  • Conformational Restriction : The spiro junction imposes rigidity, enabling precise interactions with biological targets (e.g., enzymes, receptors).
  • Functional Group Diversity : Incorporation of oxygen (1-oxa) and nitrogen (8-aza) atoms allows for hydrogen bonding, π-π interactions, and electrostatic effects.
  • Lipophilicity Modulation : The benzyl group in This compound balances hydrophobicity and solubility, optimizing pharmacokinetic profiles.
Property Value/Description
Molecular Weight 241.30 g/mol
Functional Groups 1-Oxa, 8-aza, benzyl, ketone
Structural Features Spiro[4.5]decane core, fused bicyclic system

Systematic Nomenclature and Classification of Azaspiro[4.5]decane Derivatives

The IUPAC nomenclature for This compound adheres to the following rules:

  • Core Spiro System :

    • Spiro[4.5]decane : Indicates a bicyclic system with a five-membered (oxygen-containing) and six-membered (nitrogen-containing) ring fused at a single carbon (spiro atom).
    • 1-Oxa : Oxygen replaces a carbon in the five-membered ring.
    • 8-Aza : Nitrogen replaces a carbon in the six-membered ring.
  • Substituents :

    • 8-Benzyl : A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom.
    • 2-en-4-one : A ketone (C=O) at position 4 and a double bond (C=C) at position 2.
Component Role in Nomenclature
Spiro[4.5]decane Central bicyclic framework
1-Oxa Oxygen in the smaller ring
8-Aza Nitrogen in the larger ring
8-Benzyl Substituent on the nitrogen atom

Historical Evolution of 1-Oxa-8-azaspiro[4.5]decane Scaffolds

The development of 1-oxa-8-azaspiro[4.5]decane derivatives traces back to early synthetic efforts in spirocyclic chemistry:

  • Early Spirocyclic Synthesis :

    • 1960s–1980s : Initial focus on spiro lactams and azaspiro compounds for antibacterial applications (e.g., penicillin analogs).
    • 1990s–2000s : Expansion into heterocyclic hybrids (e.g., indole-oxindole fusions) with anticancer and neuroprotective activities.
  • Modern Innovations :

    • One-Pot Synthesis : Development of multi-component reactions (e.g., isocyanide, acetylenic ester, and isoxazolone derivatives) to access functionalized spiro systems.
    • Strained Spiro Heterocycles : Introduction of small rings (e.g., spiro[2.3]hexanes) to enhance metabolic stability and target selectivity.
Era Key Development
Pre-2000 Spiro lactams, azaspiro antibacterial agents
2000–2020 Heterocyclic hybrids (indole-oxindole)
2020–Present Strained spiro systems, one-pot synthesis

Research Rationale and Objectives for this compound

The compound’s design addresses critical challenges in drug discovery:

  • Targeted Bioactivity :

    • Sigma-1 Receptor Ligands : Structural analogs of 1-oxa-8-azaspiro[4.5]decane derivatives show affinity for sigma-1 receptors, implicated in neurodegenerative diseases.
    • Anticancer Potential : Spirocyclic frameworks (e.g., spiroindoles) inhibit kinases (e.g., PLK4) and induce apoptosis in cancer cells.
  • Synthetic Optimization :

    • Regioselective Functionalization : Methods such as hydroxylation and protection of spirolactams enable precise modification of the spiro core.
    • Scaffold Diversity : The benzyl group allows for further derivatization (e.g., fluorination, methylation) to modulate physicochemical properties.
Objective Rationale
Neuropharmacological profiling Explore sigma-1 receptor modulation for neuroprotection
Anticancer SAR studies Screen kinase inhibition and apoptosis induction
Synthetic scalability Develop high-yield routes for analog synthesis

Properties

IUPAC Name

8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-14-6-11-18-15(14)7-9-16(10-8-15)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNXFIAYIZOBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)C=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzylamine derivative with a cyclic carbonate in the presence of a base, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as chromatography to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that compounds similar to 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one exhibit potential antitumor properties. For instance, studies have shown that certain derivatives act as inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The inhibition of this enzyme can lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatments .

Case Study: Inhibition of Carbonic Anhydrase
A study explored the effectiveness of sulfonamide derivatives as carbonic anhydrase inhibitors, highlighting their potential as antitumor agents. The findings suggest that structural modifications can enhance their efficacy against various cancer cell lines .

1.2 Antimicrobial Properties

Another application of this compound is its antimicrobial activity. Research has indicated that spiro compounds can possess significant antibacterial and antifungal properties, making them suitable for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundBacterial32 µg/mL
8-Benzyl derivativesFungal16 µg/mL

Material Science

2.1 Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer synthesis. Its unique structure allows it to act as a monomer or a crosslinking agent in the development of novel polymers with enhanced mechanical properties and thermal stability.

Case Study: Polymer Synthesis
A study demonstrated the use of spiro compounds in creating thermosetting polymers, which exhibited improved resistance to heat and mechanical stress compared to traditional polymers. The incorporation of such compounds could lead to advancements in materials used in high-temperature applications.

Mechanism of Action

The mechanism of action of 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share the spiro[4.5]decane core but differ in substituents and heteroatom composition:

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity (IC₅₀ or % Inhibition) Lipophilicity (log kₐ) Reference
3i : 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one C₁₆H₂₃N₂OS Adamantyl group, thia (sulfur) ring 82.82% inhibition of 11β-HSD1 2.45
3h : 2-(tert-Butylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one C₁₂H₂₁N₂OS tert-Butyl group, thia ring Not reported 2.10
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one C₁₄H₁₈N₃O Triaza (three nitrogen atoms) ring No data 1.85
3-(4-Chloro-2,6-dimethylphenyl)-4-hydroxy-8-oxa-1-azaspiro[4.5]dec-3-en-2-one C₁₆H₁₇ClNO₃ Chloro, methyl groups, hydroxy substituent Anticancer potential (patent claim) 3.10

Key Comparative Observations

Substituent Effects on Bioactivity
  • Adamantyl vs. Benzyl: Compound 3i (adamantyl substituent) exhibits 82.82% inhibition of 11β-HSD1, comparable to the reference inhibitor carbenoxolone. The adamantyl group’s rigid, hydrophobic structure enhances binding to enzyme pockets, a feature absent in the benzyl-substituted target compound .
  • Thia vs.
Lipophilicity Trends
  • Benzyl Substituent : The target compound’s benzyl group confers higher lipophilicity (predicted log kₐ ~2.8) than 3h (tert-butyl, log kₐ = 2.10) but lower than 3i (adamantyl, log kₐ = 2.45). This aligns with evidence that bulkier substituents (e.g., adamantyl) enhance hydrophobicity .
  • Triaza Modification : The triaza analogue (log kₐ = 1.85) shows reduced lipophilicity due to increased polarity from additional nitrogen atoms .
Selectivity Profiles
  • 3i demonstrates >50% inhibition of 11β-HSD1 vs. <45% for 11β-HSD2 , highlighting isoform selectivity. The target compound’s selectivity remains uncharacterized but may vary due to its distinct substituent profile .

Biological Activity

8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may impart distinct biological activities. This article explores its biological activity, mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C15H17NO2
  • CAS Number: 2137783-54-9
  • IUPAC Name: this compound
  • SMILES: C1CN(CCC12C(=O)C=CO2)CC3=CC=CC=C3

The compound consists of a spirocyclic framework that allows for unique interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure facilitates unique binding interactions, which can lead to:

  • Enzyme Inhibition: Targeting key enzymes involved in metabolic pathways.
  • Receptor Modulation: Altering the activity of receptors associated with various diseases.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits promising antimicrobial and anticancer activities:

  • Antimicrobial Activity:
    • Investigated for its effectiveness against various bacterial strains.
    • Potential as a lead compound for developing new antibiotics.
  • Anticancer Activity:
    • Demonstrated cytotoxic effects in cancer cell lines.
    • Mechanisms include induction of apoptosis and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition, suggesting potential as a novel antibacterial agent .
  • Cytotoxicity in Cancer Cells:
    In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspases, highlighting its potential as an anticancer drug .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-oneC15H19NO3Moderate antimicrobial activity
Sodium, 8-benzyl-3-methyl-2-oxoC15H17NO2Limited anticancer activity

This comparison indicates that while other compounds exhibit some biological activity, this compound shows enhanced potential in both antimicrobial and anticancer domains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, spirocyclic intermediates can be generated by refluxing benzylidene derivatives (e.g., 4-dimethylaminobenzylidene-6-R-benzothiazol-2-yl-amine) with 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene at 80°C for 3 hours . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions. Reaction progress is monitored using TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic framework and substituent positions. X-ray crystallography provides definitive structural validation, with refinement performed using SHELXL . For example, monoclinic crystal systems (space group P21/c) with parameters a = 9.83 Å, b = 15.38 Å, and β = 108.7° have been reported for related analogs .

Q. How is the compound’s purity assessed during synthesis?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., Chromolith® columns) is used to quantify purity. Mass spectrometry (LC-MS) confirms molecular weight (exact mass: 245.1449 g/mol) and detects impurities .

Advanced Research Questions

Q. How can ring-puckering coordinates be applied to analyze conformational flexibility in the spirocyclic core?

  • Methodology : Cremer-Pople parameters define puckering amplitudes (q) and phase angles (φ) to quantify deviations from planarity . For the 1-oxa-8-azaspiro[4.5]decane system, displacement coordinates (zⱼ) perpendicular to the mean ring plane are calculated from X-ray data. Pseudorotation pathways can be modeled to assess energy barriers between conformers.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodology : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. Molecular dynamics simulations (e.g., using ORTEP-III ) and variable-temperature NMR experiments can reconcile differences by probing time-averaged vs. static structures .

Q. How are computational methods employed to predict reactivity in functionalization reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify nucleophilic/electrophilic sites. For example, the enone moiety in the spirocyclic system shows high electrophilicity, guiding regioselective modifications .

Q. What experimental designs minimize toxicity risks during handling?

  • Methodology : Based on GHS hazard classifications (acute toxicity Category 4, skin irritation Category 2), protocols mandate fume hood use, nitrile gloves, and full-face protection. Emergency procedures for inhalation exposure include immediate fresh air supply and artificial respiration if needed .

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